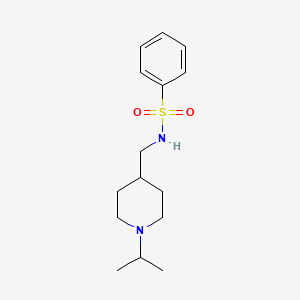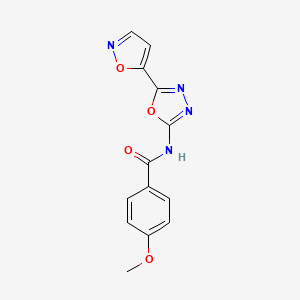
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom at adjacent positions . It’s found in many commercially available drugs and has a wide spectrum of biological activities . Oxadiazole is another five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom . Both of these components are of immense importance in drug discovery due to their therapeutic potential .
Molecular Structure Analysis
The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The structure of oxadiazole also consists of a five-membered ring, but with two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. For isoxazole derivatives, properties such as solubility, density, and boiling point can vary widely .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
One study detailed the synthesis of derivatives incorporating thiazole and oxadiazole rings, showing significant in vitro antibacterial and antifungal activities. These derivatives were found to offer promising therapeutic interventions for microbial diseases, especially bacterial and fungal infections (Desai et al., 2013).
Enzyme Activity Modulation
Another research effort described the synthesis of bis-1,3,4-oxadiazole rings containing a glycine moiety. These compounds showed effects on the activities of certain transferase enzymes, indicating potential for biochemical and therapeutic applications (Tomi et al., 2010).
Antitubercular and Antimicrobial Properties
A study on isoxazole clubbed 1,3,4-oxadiazole derivatives revealed their antimicrobial as well as antitubercular activity. These compounds demonstrated good antibacterial activity against several strains, and some showed active antitubercular properties, supported by molecular docking studies to understand the mode of action (Shingare et al., 2018).
Anticancer Activity
Further research has explored the anticancer evaluation of novel derivatives, finding that some compounds exhibit good to moderate activity against human cancer cell lines. This indicates the potential of these derivatives in the development of new anticancer agents (Yakantham et al., 2019).
Molecular Structure and Interaction Analysis
The molecular structure and intermolecular interactions of related compounds have been examined, providing insights into their chemical behavior and potential for further chemical modifications and applications in material science or as biochemical tools (Karabulut et al., 2014).
Safety And Hazards
Direcciones Futuras
Given the wide range of biological activities and therapeutic potential of isoxazole and oxadiazole derivatives, there’s a significant interest in developing new synthetic strategies and designing new derivatives based on the most recent knowledge emerging from the latest research . This could lead to the development of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
4-methoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c1-19-9-4-2-8(3-5-9)11(18)15-13-17-16-12(20-13)10-6-7-14-21-10/h2-7H,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRJNFLDFULJHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2608265.png)
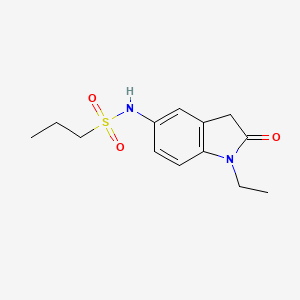
![(R)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B2608268.png)

![8-(2-((2,4-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608272.png)
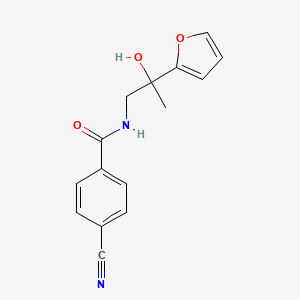
![2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2608275.png)
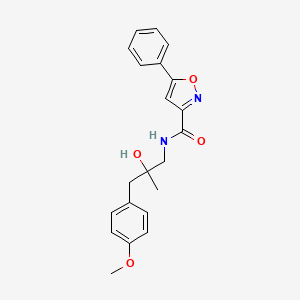
![1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide](/img/structure/B2608279.png)
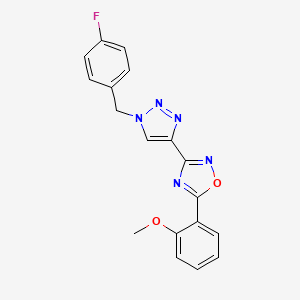
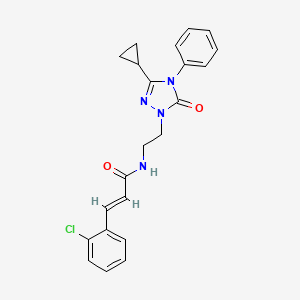
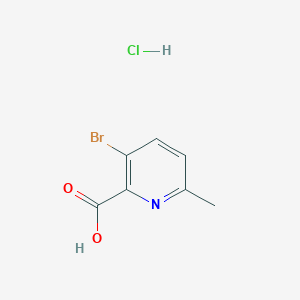
![(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2608286.png)
